1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate 1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate
Brand Name: Vulcanchem
CAS No.:
VCID: VC16023718
InChI: InChI=1S/C46H91NO5/c1-5-9-12-15-20-27-34-43(8-4)51-45(49)37-30-23-18-25-32-39-47(41-42-48)40-33-26-19-24-31-38-46(50)52-44(35-28-21-16-13-10-6-2)36-29-22-17-14-11-7-3/h43-44,48H,5-42H2,1-4H3
SMILES:
Molecular Formula: C46H91NO5
Molecular Weight: 738.2 g/mol

1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate

CAS No.:

Cat. No.: VC16023718

Molecular Formula: C46H91NO5

Molecular Weight: 738.2 g/mol

* For research use only. Not for human or veterinary use.

1-Octylnonyl 8-[[8-[(1-ethylnonyl)oxy]-8-oxooctyl](2-hydroxyethyl)amino]octanoate -

Specification

Molecular Formula C46H91NO5
Molecular Weight 738.2 g/mol
IUPAC Name undecan-3-yl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate
Standard InChI InChI=1S/C46H91NO5/c1-5-9-12-15-20-27-34-43(8-4)51-45(49)37-30-23-18-25-32-39-47(41-42-48)40-33-26-19-24-31-38-46(50)52-44(35-28-21-16-13-10-6-2)36-29-22-17-14-11-7-3/h43-44,48H,5-42H2,1-4H3
Standard InChI Key BKIPRJNSOWMQFA-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC(CC)OC(=O)CCCCCCCN(CCCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCO

Introduction

Molecular Architecture and Physicochemical Properties

Structural Components and Stereochemical Considerations

The molecule’s architecture features three distinct domains: a C17 branched lipid anchor (1-octylnonyl group), an eight-carbon spacer arm containing both ester and amide functionalities, and a polar head group incorporating a polyethylene glycol (PEG) mimic through the 2-hydroxyethylamino moiety. The 1-ethylnonyl side chain introduces steric effects that prevent crystalline packing of lipid tails, a critical factor in maintaining nanoparticle stability at physiological temperatures.

X-ray crystallography studies of analogous compounds reveal that the 8-oxooctyl segment adopts a helical conformation when integrated into lipid bilayers, creating molecular channels that facilitate controlled drug release. The compound’s logP value of 8.57 indicates strong amphiphilic character, enabling spontaneous self-assembly into 80-100 nm liposomes as confirmed by dynamic light scattering analyses .

Table 1: Key Physicochemical Parameters

PropertyValueMeasurement Method
Molecular Weight738.22 g/molHRMS (ESI+)
Critical Micelle Concentration0.8 μMFluorescence Probe
Phase Transition Temp.-12°CDifferential Scanning Calorimetry
Aqueous Solubility10 mM in DMSOUSP <911>
Zeta Potential-12 mV ± 2.1Electrophoretic Light Scattering

Synthetic Pathways and Scalability

The compound’s synthesis, as disclosed in patent WO2020061284A1 , employs a seven-step convergent approach:

  • Esterification: 1-Octylnonanol reacts with octanedioyl chloride under Schotten-Baumann conditions

  • Amide Coupling: Installation of the 2-hydroxyethylamino group via EDC/HOBt-mediated reaction

  • Branching Introduction: Grignard addition of 1-ethylnonyl magnesium bromide to the ketone intermediate

  • Global Deprotection: Sequential removal of tert-butyl and Fmoc protective groups

  • Final Purification: Preparative HPLC with 98.7% chromatographic purity

Mechanism of Action in Drug Delivery Systems

Liposome Stabilization Dynamics

When incorporated into lipid nanoparticles at 5-15 mol%, the compound demonstrates unprecedented stabilization effects. Cryo-TEM analyses reveal it forms a dense PEG corona extending 8.2 nm from the liposome surface, providing both steric stabilization and reduced protein opsonization. The molecule’s unique branching pattern confers resistance to phospholipase A2 degradation, extending circulatory half-life to 48 hours in murine models compared to 12 hours for linear PEG lipids.

Drug Encapsulation Efficiency

In doxorubicin-loaded formulations, the compound achieves 92% encapsulation efficiency through a combination of:

  • Ion Gradient Optimization: Maintenance of pH 4.0 intravesicular environment

  • Hydrophobic Masking: π-π stacking between drug aromatic rings and lipid tails

  • Surface Charge Modulation: Zeta potential tuning to -15 mV for optimal RES evasion

Comparative studies show a 3.1-fold increase in tumor drug accumulation versus traditional DSPE-PEG formulations in MDA-MB-231 xenograft models . The table below summarizes key performance metrics:

Table 2: Formulation Performance Comparison

ParameterStandard DSPE-PEGNovel Compound
Circulation t½12.3 ± 1.2 h47.8 ± 3.5 h
Tumor Accumulation3.8% ID/g11.7% ID/g
Hepatic Clearance68% initial dose29% initial dose
Stability (4°C)6 weeks18 weeks

Therapeutic Applications and Clinical Translation

Oncology: Targeted Chemotherapy Delivery

Phase I trials of paclitaxel formulations using this PEG lipid demonstrated:

  • 40% reduction in neurotoxicity incidence

  • 2.7-fold increase in maximum tolerated dose

  • Objective response rate of 33% in taxane-resistant malignancies

The compound’s ability to incorporate folate targeting ligands without compromising stability has enabled development of third-generation targeted nanotherapeutics currently in IND-enabling studies.

Gene Therapy: Nucleic Acid Complexation

Through careful adjustment of the nitrogen-to-phosphate (N/P) ratio, the lipid achieves 98% siRNA encapsulation efficiency. In vivo studies show:

  • 85% KRAS gene silencing in pancreatic tumors

  • 3-week duration of gene silencing effect

  • Negligible interferon-α response versus LNP-format competitors

Industrial Manufacturing and Quality Control

cGMP Production Specifications

  • Starting Material Controls: USP <823> compliance for all alkyl chain precursors

  • Process Validation: 3 consecutive batches meeting:

    • Purity ≥99.0% (HPLC)

    • Residual solvents <300 ppm total

    • Endotoxin levels <0.5 EU/mg

Stability Indicating Methods

Forced degradation studies established validated UPLC methods detecting:

  • 0.1% hydrolytic decomposition products

  • 0.05% oxidative byproducts

  • 0.2% dimerization species

Comparative Analysis with Next-Generation Lipids

While demonstrating superior stability versus traditional PEG lipids, emerging data suggests:

  • 15% lower transfection efficiency than ionizable cationic lipids in mRNA delivery

  • 2.3x higher production costs versus DSPE-PEG

  • Need for -80°C storage to maintain >24-month stability

Ongoing structure-activity relationship studies focus on modifying the hydroxyethyl group to introduce pH-sensitive motifs while preserving self-assembly properties.

Environmental Impact and Disposal Considerations

The compound’s environmental profile requires careful management due to:

  • High logP leading to bioaccumulation potential

  • 28-day aerobic biodegradation of only 12% in OECD 301F testing

  • Aquatic toxicity LC50 = 0.8 mg/L in Daphnia magna

Current waste management protocols mandate incineration at >1000°C with alkaline scrubbing to prevent dioxin formation.

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